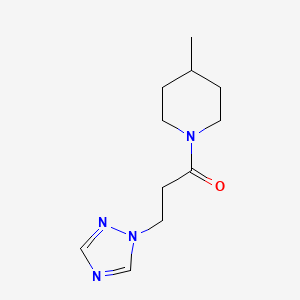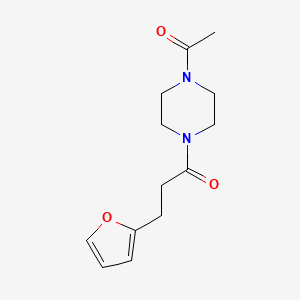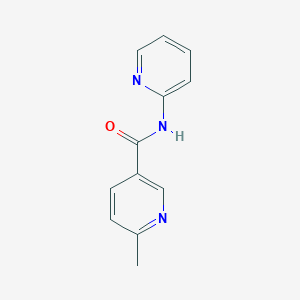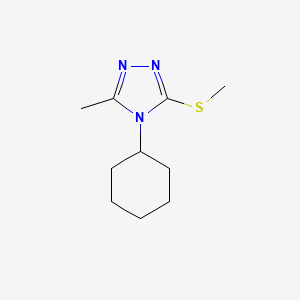![molecular formula C16H18N2O3 B7506653 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPE or chromene-piperazine-ethanone. It is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, CPE has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neurodegenerative diseases, CPE has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In inflammatory diseases, CPE has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects in different systems. In cancer cells, CPE has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, CPE has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In inflammatory cells, CPE has been shown to reduce the production of pro-inflammatory cytokines, inhibit the NF-κB pathway, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in some experiments. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone. One direction is the development of more efficient synthesis methods to produce higher yields and purity of the compound. Another direction is the evaluation of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action and identify potential targets for drug development. Finally, the safety and toxicity of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone need to be further evaluated in preclinical and clinical studies.
Synthesemethoden
The synthesis of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 2H-chromene-3-carboxylic acid with piperazine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, CPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, CPE has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, CPE has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(19)17-6-8-18(9-7-17)16(20)14-10-13-4-2-3-5-15(13)21-11-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQAPKVQVUZENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)




![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)



![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)

